2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
134749-19-2 |
|---|---|
Molecular Formula |
C11H12ClN5O3 |
Molecular Weight |
297.70 g/mol |
IUPAC Name |
[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |
InChI |
InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |
InChI Key |
PFWSCGTYSKDAGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Oxidation
- Reaction: 3,4-Dimethoxy benzaldehyde is oxidized to 3,4-dimethoxybenzoic acid.
- Conditions:
- Hydrogen peroxide (1–50% concentration) is used as the oxidizing agent.
- Reaction temperature: 20°C–60°C.
- Reaction time: 2–10 hours.
- Outcome: Solid 3,4-dimethoxybenzoic acid is obtained after filtration and drying.
Step 2: Nitration
- Reaction: The benzoic acid is nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid.
- Conditions:
- Nitric acid (65–97% concentration) in trichloromethane solvent.
- Reaction temperature: 15°C–50°C.
- Reaction time: 2–10 hours.
- Outcome: Solid nitrobenzoic acid is obtained after filtration and drying.
Step 3: Reduction
- Reaction: Reduction of nitrobenzoic acid to form an amine derivative.
- Conditions:
- Iron powder and hydrochloric acid in a sodium chloride solution (5–15% concentration).
- Reaction temperature: 60°C–85°C.
- Reaction time: 2–10 hours.
- Outcome: Filtrate containing the reduced amine derivative.
Step 4: Cyclization
- Reaction: Cyclization of the amine derivative to form dihydroxyl quinazoline derivatives.
- Conditions:
- Acidic solution adjusted to pH 5–7.
- Reaction temperature: 25°C–35°C.
- Reaction time: 1–5 hours.
- Outcome: Solid dihydroxyl quinazoline derivatives.
Step 5: Chlorination
- Reaction: Chlorination of dihydroxyl quinazoline to form dichloro derivatives using phosphorus oxychloride.
- Conditions:
- Phosphorus oxychloride molar ratio varies from 1:3 to 1:10.
- Reaction temperature: 80°C–120°C.
- Reaction time: 2–6 hours.
- Outcome: Solid dichloro quinazoline derivatives.
Step 6: Semicarbazide Formation
- Reaction: Dichloro quinazoline derivatives react with ammoniacal liquor to form semicarbazido derivatives.
- Conditions:
- Ammoniacal liquor concentration: 20%–25%.
- Reaction temperature: 40°C–75°C.
- Reaction time: 6–16 hours.
- Outcome: Final product—this compound.
Table of Key Reaction Conditions
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Benzaldehyde + H₂O₂ | Temp: 20°C–60°C; Time: 2–10 hrs | Dimethoxybenzoic acid solid |
| Nitration | Benzoic acid + HNO₃ | Temp:15°C–50°C; Time:2–10 hrs | Nitrobenzoic acid solid |
| Reduction | Nitrobenzoic acid + Fe/HCl | Temp:60°C–85°C; Time:2–10 hrs | Amine derivative filtrate |
| Cyclization | Amine derivative + Acid solution | Temp:25°C–35°C; Time:1–5 hrs | Dihydroxyl quinazoline solid |
| Chlorination | Quinazoline + POCl₃ | Temp:80°C–120°C; Time:2–6 hrs | Dichloro quinazoline solid |
| Semicarbazide Formation | Dichloro quinazoline + NH₃ liquor | Temp:40°C–75°C; Time:6–16 hrs | Final semicarbazidoquinazoline |
Notes on Optimization
- Controlled temperatures and molar ratios are critical for maximizing yield and purity during each step.
- The use of environmentally friendly solvents (e.g., avoiding high-boiling-point organic solvents) reduces production costs and minimizes waste generation.
- Analytical methods like NMR and HPLC are employed to ensure structural integrity and monitor purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
Antihypertensive Agents
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is recognized as an important intermediate in the synthesis of various antihypertensive drugs. It is particularly involved in the production of azole piperazine class medications such as doxazosin and terazosin, which are widely used to treat hypertension and benign prostatic hyperplasia. These compounds act as alpha-1 adrenergic receptor antagonists, helping to lower blood pressure by relaxing blood vessels .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from this structure have been tested for their inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). These derivatives have shown moderate to remarkable potency in inhibiting cancer cell proliferation, suggesting their potential use in oncology .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps, including nitration, reduction, and cyclization processes. The compound can be synthesized using starting materials such as 3,4-dimethoxybenzaldehyde and various nitrogen-containing reagents to introduce the semicarbazide moiety .
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Nitration | Introduction of nitro groups to the aromatic ring. |
| Reduction | Conversion of nitro groups to amine functionalities. |
| Cyclization | Formation of the quinazoline ring structure. |
| Finalization | Purification and isolation of the target compound. |
Case Studies
Several case studies illustrate the efficacy of these compounds:
- Study on Src/Abl Kinase Inhibition : A derivative was shown to exhibit robust antiproliferative activity against hematological malignancies in vivo, demonstrating complete tumor regressions in xenograft models .
- c-Met Inhibitors : Compounds derived from this compound demonstrated significant inhibitory effects on c-Met with IC50 values as low as .
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline with analogous compounds:
| Compound Name (CAS No.) | Position 4 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound (N/A) | Semicarbazido (-NHCONHNH2) | C11H13ClN6O3 | 328.72 (estimated) | High polarity due to semicarbazido group; potential for hydrogen bonding |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline (23680-84-4) | Amino (-NH2) | C10H10ClN3O2 | 239.66 | Off-white solid; intermediate for doxazosin synthesis; density 1.391 g/cm³ |
| 4-Chloro-6,7-dimethoxyquinazoline (13790-39-1) | Chloro (-Cl) | C10H8ClN3O2 | 253.65 | Likely less polar; reactive toward nucleophilic substitution |
| 4-Chloro-6,7-dimethoxyquinazolin-2-amine (221698-39-1) | Chloro (-Cl) at position 4; amino at position 2 | C10H9ClN4O2 | 270.66 | Dual functional groups; increased synthetic versatility |
| 2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one (N/A) | Ketone (=O) | C10H8ClN3O3 | 253.65 | Quinazolinone backbone; reduced electrophilicity compared to chloro analogs |
Key Observations :
- Reactivity : Chloro-substituted analogs (e.g., 13790-39-1) are more reactive toward nucleophilic displacement, whereas the semicarbazido group may participate in condensation or chelation reactions.
- Thermal Stability: Quinazolinones (e.g., 2-Chloro-6,7-dimethoxyquinazolin-4-one) exhibit higher stability due to the conjugated ketone group, as evidenced by dec. temperatures >300°C in related structures .
Pharmacological and Functional Comparisons
While direct pharmacological data for this compound are unavailable, insights can be drawn from structurally similar compounds:
P-glycoprotein (P-gp) and CYP3A Inhibition
- Quinazolines like 2-Chloro-4-amino-6,7-dimethoxyquinazoline are intermediates in synthesizing P-gp inhibitors (e.g., doxazosin). However, P-gp inhibitors often exhibit overlapping CYP3A inhibition, complicating therapeutic use .
- Selectivity : Studies show that P-gp inhibitors vary in CYP3A inhibitory potency (IC50 ratios range from 1.1 to 125). The semicarbazido group may modulate selectivity due to steric or electronic effects, but this requires empirical validation .
Antimicrobial and Anticancer Activity
- Analogs such as 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () demonstrate antimicrobial activity via metal chelation (C=N and SO2 groups).
Biological Activity
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN5O3
- Molecular Weight : 303.73 g/mol
- CAS Number : 134749-19-2
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 2-chloro-6,7-dimethoxyquinazoline.
- Reagents : The reaction employs semicarbazide under acidic or basic conditions.
- Reaction Conditions : The process may require heating and prolonged reaction times to ensure complete conversion and purification via crystallization or chromatography .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. In particular:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.03 µM against VEGFR-2, indicating strong inhibition of this receptor associated with angiogenesis .
- In Vivo Studies : In animal models, administration of the compound at doses of 100 mg/kg/day resulted in up to 75% tumor growth inhibition in Calu-6 xenografts over a period of 21 days .
The proposed mechanism by which this compound exerts its effects includes:
- VEGFR Inhibition : The compound inhibits vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis and tumor growth .
- EGFR Inhibition : It also demonstrates activity against epidermal growth factor receptor (EGFR), contributing to its anticancer properties .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications at the C-6 and C-7 positions significantly impact the biological activity. Compounds with methoxy substituents at these positions generally exhibit enhanced potency against cancer cell lines due to improved binding affinity to target receptors .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study A : In a study examining various quinazoline derivatives for their antiangiogenic properties, this compound was shown to significantly reduce vascularization in Matrigel plug assays compared to controls .
- Case Study B : Another study focused on the pharmacokinetics and bioavailability of quinazoline derivatives revealed that while this compound had low oral bioavailability (<5%), modifications at the C-7 position could enhance solubility and efficacy .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages:
| Compound Name | IC50 (VEGFR-2) | Oral Bioavailability (%) | Notes |
|---|---|---|---|
| This compound | 0.03 µM | <5% | Strong VEGFR inhibitor |
| Vandetanib | 0.04 µM | >50% | Improved solubility and bioavailability |
| ZD6474 | 0.04 µM | >50% | Enhanced pharmacokinetics |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline?
The synthesis typically involves multi-step reactions starting with functionalized quinazoline precursors. For example, nucleophilic substitution at the 4-position of 2-chloro-6,7-dimethoxyquinazoline with semicarbazide under reflux conditions in a polar aprotic solvent (e.g., DMSO) is a key step. Reaction optimization includes controlling temperature (80–100°C) and reaction time (12–18 hours) to achieve moderate yields (~65%) while minimizing side reactions like hydrolysis of the chloro substituent .
Advanced: How can structural contradictions in crystallographic data for quinazoline derivatives be resolved?
Conflicts in crystallographic refinement (e.g., disordered methoxy groups) are addressed using SHELXL for small-molecule refinement. For high-resolution data, anisotropic displacement parameters and twinning corrections are applied. Hydrogen bonding networks and π-π stacking interactions should be validated against electron density maps to resolve ambiguities .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- NMR : Confirm substitution patterns (e.g., chloro at C2, methoxy at C6/C7) via H and C NMR. Methoxy protons appear as singlets at δ ~3.9–4.1 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 553.1689 for related quinazolines) and isotopic patterns for chlorine .
- IR : Identify semicarbazide N-H stretches (~3300 cm) and carbonyl vibrations (~1650 cm^{-1) .
Advanced: How can low yields in the final coupling step with semicarbazide be mitigated?
Low yields often stem from competing hydrolysis of the chloro group. Strategies include:
- Using anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres.
- Adding catalytic bases (e.g., triethylamine) to deprotonate semicarbazide and enhance nucleophilicity.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize termination .
Analytical: What HPLC methods detect impurities like 2,4-dichloro-6,7-dimethoxyquinazoline?
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min and UV detection (254 nm) resolves impurities. Retention times are calibrated against reference standards (e.g., Impurity E: t ~8.2 min) .
Advanced: How do substituents at the 4-position influence α-adrenoceptor affinity?
Replacing the semicarbazido group with carbamoylpiperidine enhances binding affinity due to improved hydrogen bonding with receptor residues. For example, 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazoline shows sub-micromolar IC values in receptor assays .
Basic: What crystallographic software is recommended for resolving its crystal structure?
SHELX suites (e.g., SHELXL for refinement) are widely used. High-resolution data (>1.0 Å) enable robust anisotropic modeling, while twin refinement (via BASF parameter) addresses pseudo-merohedral twinning .
Pharmacological: Which in vitro models assess its efficacy as a kinase inhibitor?
- Enzyme Assays : Measure IC against purified kinases (e.g., EGFR or VEGFR) using fluorescence polarization.
- Cell-Based Assays : Evaluate antiproliferative activity in cancer lines (e.g., A549) via MTT assays, with dose-response curves (1–100 µM) over 72 hours .
Advanced: How is the compound’s stability under physiological conditions evaluated?
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hours) and analyze degradation products via LC-MS.
- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound using a validated calibration curve .
Advanced: What statistical approaches resolve contradictions in pharmacological data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
